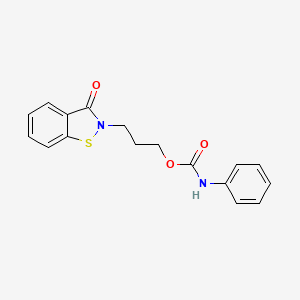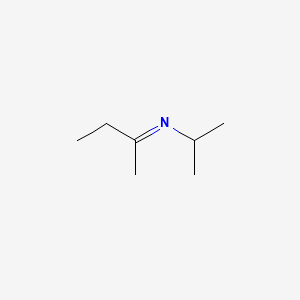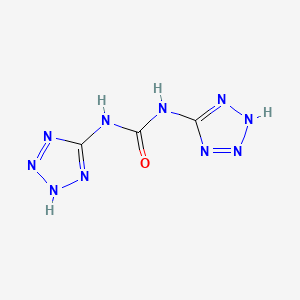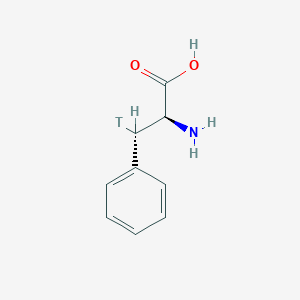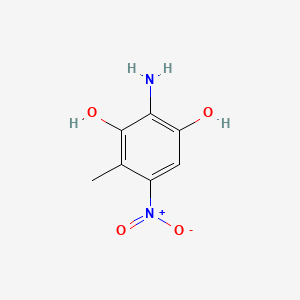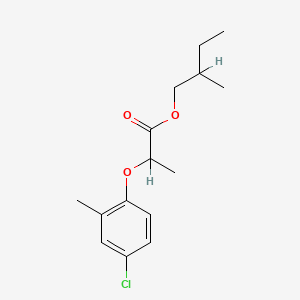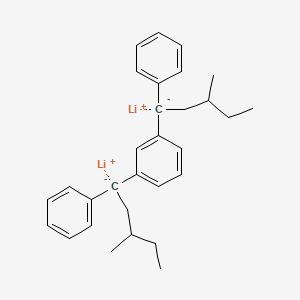
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is a complex organolithium compound with the molecular formula C30H36Li2. This compound is known for its unique structure, which includes two lithium atoms bridged by a 1,3-phenylenebis(3-methyl-1-phenylpentylidene) ligand. It is primarily used in various chemical reactions and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- typically involves the reaction of 1,3-phenylenebis(3-methyl-1-phenylpentylidene) with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction is typically carried out in large reactors equipped with temperature control and inert gas purging systems to maintain the required conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium alkoxides.
Reduction: It can be reduced to form lithium hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen or air for oxidation, hydrogen gas for reduction, and various nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield lithium alkoxides, while reduction reactions produce lithium hydrides. Substitution reactions result in the formation of new organolithium compounds with different substituents.
Scientific Research Applications
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- involves its ability to donate lithium ions in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s unique structure allows it to participate in complex reaction pathways, making it a valuable tool in chemical research.
Comparison with Similar Compounds
Similar Compounds
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-methylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-ethylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-propylphenylpentylidene)))di-
Uniqueness
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
CAS No. |
71400-29-8 |
|---|---|
Molecular Formula |
C30H36Li2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
dilithium;1,3-bis(3-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C30H36.2Li/c1-5-23(3)20-29(25-14-9-7-10-15-25)27-18-13-19-28(22-27)30(21-24(4)6-2)26-16-11-8-12-17-26;;/h7-19,22-24H,5-6,20-21H2,1-4H3;;/q-2;2*+1 |
InChI Key |
NWMAINJFGDCWBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC(=CC=C2)[C-](CC(C)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


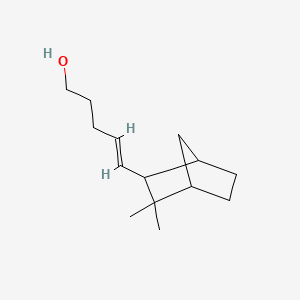
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
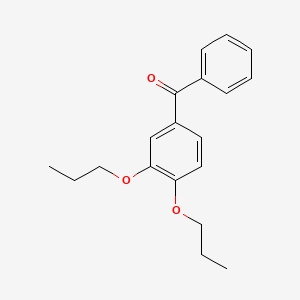
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
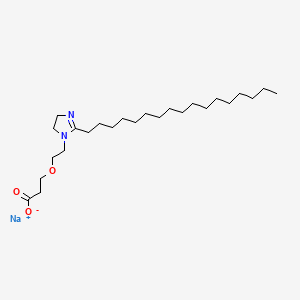
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
